sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
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Overview
Description
Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a benzoxathiol ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate typically involves the bromination of phenolic compounds. One common method includes the use of sodium bromide (NaBr) and sodium bromate (NaBrO3) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenolic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different brominated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenolic compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bromide, sodium bromate, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various brominated phenolic compounds and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of protein functions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Another brominated phenolic compound with similar applications in research and industry.
Sodium bromophenol blue: A brominated dye used in various analytical techniques.
2,6-Dibromopyridine: A brominated heterocyclic compound used in organic synthesis.
Uniqueness
Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate is unique due to its complex structure, which includes multiple bromine atoms and a benzoxathiol ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVHDLHGPSKICA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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